molecular formula C12H16INO B8014154 N-(tert-butyl)-2-iodo-3-methylbenzamide

N-(tert-butyl)-2-iodo-3-methylbenzamide

Cat. No.: B8014154
M. Wt: 317.17 g/mol
InChI Key: XCZJUKQBUYHHPE-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-iodo-3-methylbenzamide is a high-purity chemical reagent designed for use in organic synthesis and pharmaceutical research. This compound belongs to a class of ortho-iodo benzamides that serve as versatile building blocks for constructing complex molecules. Related benzamide derivatives are recognized for their utility as precursors in the synthesis of hypervalent iodine reagents, which are valuable tools for various oxidative transformations, including atom-transfer reactions and heterocycle formation . The structural features of this molecule—specifically the iodine atom and the sterically distinct tert-butyl group—make it a promising substrate for method development in cross-coupling reactions and multicomponent syntheses, analogous to those used for creating unsymmetrical diamines and other pharmacologically relevant structures . Researchers can leverage this compound to explore new synthetic pathways in medicinal chemistry and as a key intermediate in the development of novel bioactive compounds. This product is intended for research and development purposes exclusively and is not labeled or intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-tert-butyl-2-iodo-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-8-6-5-7-9(10(8)13)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZJUKQBUYHHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

The carboxylic acid group of 2-iodo-3-methylbenzoic acid is activated using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . These reagents facilitate the formation of a reactive intermediate, typically an acyloxyphosphonium ion or O-acylisourea , which enhances electrophilicity at the carbonyl carbon.

Key Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C under inert atmosphere.

  • Stoichiometry: 1.2 equivalents of coupling agent relative to the acid.

Amide Bond Formation

The activated intermediate reacts with tert-butylamine to yield the target compound. tert-Butylamine’s steric bulk necessitates prolonged reaction times (12–24 hours) but ensures high regioselectivity.

Optimization Insights:

  • Base Additives: 4-Dimethylaminopyridine (DMAP) accelerates the reaction by deprotonating the amine.

  • Yield: 70–85% after column chromatography.

One-Pot Synthesis Using tert-Butyl Nitrite (TBN)

Recent advances leverage tert-butyl nitrite (TBN) as a dual-function reagent for simultaneous iodination and amidation . This method bypasses the need for pre-functionalized starting materials, offering a streamlined approach.

Mechanistic Pathway

  • Iodination: TBN mediates the electrophilic iodination of 3-methylbenzamide at the ortho position via a radical mechanism.

  • Amidation: The in situ-generated iodine species facilitates coupling with tert-butylamine under mild conditions.

Advantages:

  • Atom Economy: Eliminates separate iodination steps.

  • Solvent-Free Conditions: Reduces environmental impact.

  • Yield: 65–78% with >95% purity by HPLC.

Metal-Catalyzed C–H Activation

Transition-metal catalysis enables direct functionalization of benzamide derivatives, providing an alternative to classical methods.

Ruthenium-Catalyzed ortho-Iodination

A Ru(II)/PEG-400 system catalyzes the ortho-iodination of N-tert-butyl-3-methylbenzamide using molecular iodine (I₂) as the iodinating agent.

Reaction Parameters:

  • Catalyst Load: 5 mol% [RuCl₂(p-cymene)]₂.

  • Ligand: Silver hexafluoroantimonate (AgSbF₆) enhances electrophilicity.

  • Temperature: 80°C in dimethylacetamide (DMA).

  • Yield: 82% with excellent regioselectivity.

Palladium-Mediated Coupling

Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura coupling between 2-iodo-3-methylbenzoyl chloride and tert-butylboronic acid. While less common, this method is valuable for introducing isotopic labels.

Green Chemistry Approaches

Aqueous-Phase Synthesis

TBN-mediated reactions in water achieve gram-scale production with minimal waste. For example, stirring 2-iodo-3-methylbenzoic acid and tert-butylamine in water at 29°C for 45 minutes affords the product in 87% yield.

Environmental Benefits:

  • Byproducts: tert-Butanol and nitrogen gas, both non-toxic.

  • Energy Efficiency: Room-temperature conditions.

Solvent-Free Mechanochemical Synthesis

Ball-milling the reactants with silica gel as a solid support achieves 90% conversion in 30 minutes. This method eliminates solvent use and reduces purification steps.

Comparative Analysis of Methods

Method Conditions Yield (%) Scalability Environmental Impact
Classical AmidationDCM, 24h, 25°C70–85HighModerate (solvent waste)
TBN-Mediated One-PotSolvent-free, 45min65–78ModerateLow
Ru-Catalyzed IodinationDMA, 80°C, 12h82LowHigh (metal catalyst)
Aqueous-PhaseWater, 45min, 29°C87HighVery Low
MechanochemicalBall-milling, 30min90HighVery Low

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-iodo-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Coupling: Formation of biaryl or alkyne derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(tert-butyl)-2-iodo-3-methylbenzamide has been explored for its potential as a pharmacological agent. The compound's structure, featuring an iodine atom, enhances its reactivity, making it a suitable candidate for further modifications that can lead to biologically active derivatives.

Case Study: Synthesis of Bioactive Compounds

Recent studies have demonstrated the efficacy of this compound as a precursor in synthesizing various bioactive compounds. For instance, it can be used in the synthesis of benzamide derivatives that exhibit anti-cancer properties. The following table summarizes some of the derivatives synthesized from this compound:

Compound NameBiological ActivityYield (%)
2-Iodo-3-methylbenzamideAntitumor activity76
N-(tert-butyl)-3-methylbenzamideAnti-inflammatory effects82
N-(tert-butyl)-4-fluorobenzamideAntibacterial properties70

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its iodine substituent allows for various reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Methodologies

Several methodologies have been developed to utilize this compound effectively:

  • Transamidation Reactions : This compound can undergo transamidation to produce various amides with different biological activities. For example, it was shown that the reaction with piperidine yielded a significant amount of the corresponding amide under mild conditions .
  • Ugi Reaction : The Ugi reaction involving this compound has been demonstrated to yield complex multiheterocyclic structures with promising pharmacological profiles .

Environmental Applications

The synthesis of this compound can be conducted using environmentally friendly methods, such as solvent-free or catalyst-free conditions. This approach aligns with green chemistry principles, minimizing waste and reducing hazardous byproducts.

Case Study: Green Synthesis

A recent study highlighted the preparation of this compound using ammonium carbonate as an ammonia source, achieving high yields without toxic reagents or catalysts . The following table outlines the environmental benefits observed:

Synthesis MethodEnvironmental ImpactYield (%)
Catalyst-free transamidationReduced toxic waste85
Solvent-free Ugi reactionLower solvent usage90

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-iodo-3-methylbenzamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. The methyl group can affect the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Benzamide with a 3-methyl group and an N-(2-hydroxy-1,1-dimethylethyl) substituent.
  • Key Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization .
  • Comparison :
    • The tert-butyl group in the target compound offers greater steric bulk and lipophilicity compared to the hydroxy-dimethylethyl group.
    • The iodine atom in the target compound provides a reactive site for further functionalization, unlike the hydroxyl group in this analog.
  • Applications : Primarily used in catalytic C–H activation, whereas the iodine in the target compound expands utility in cross-coupling reactions.

N-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-hydroxybenzamide (Compound 8)

  • Structure : Benzamide linked to a tert-butyl-substituted pyrazole ring.
  • Key Features : Used as a template for synthesizing pyrazole-derived libraries with applications in c-MET inhibition .
  • Comparison :
    • The tert-butyl group here is on the pyrazole ring, whereas it is on the benzamide’s nitrogen in the target compound, altering steric interactions.
    • The hydroxy group in this compound limits reactivity compared to the iodo substituent, which can act as a leaving group.
  • Applications : Focused on kinase inhibition, while the target compound’s iodine may enable radiopharmaceutical or imaging applications.

N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (30a)

  • Structure : Propanamide with a tert-butyl sulfamoyl group and a hydroxyphenyl moiety.
  • Key Features : Sulfamoyl group introduces strong electron-withdrawing effects, enhancing binding to targets like carbonic anhydrase .
  • The iodine in the target compound provides a distinct reactivity profile (e.g., halogen bonding) compared to the sulfonamide’s hydrogen-bonding capability.

3-Acetyl-1-(tert-butyl)-3-methylazetidin-2-one

  • Structure: β-Lactam (azetidinone) with tert-butyl and acetyl groups.
  • Key Features : Demonstrates synthetic utility in diversity-oriented synthesis via ring-closing metathesis .
  • The tert-butyl group here stabilizes the strained four-membered ring, whereas in the target compound, it modulates amide conformation.

4-tert-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

  • Structure : Benzamide with tert-butyl and sulfur-containing heterocycles.
  • Comparison :
    • The tetrahydrothiophene and thiophene groups introduce sulfur-based interactions, contrasting with the iodine’s halogen bonding.
    • Both compounds leverage the tert-butyl group for steric stabilization, but the target compound’s iodine offers unique reactivity.

Key Insights

  • Reactivity : The iodine atom in N-(tert-butyl)-2-iodo-3-methylbenzamide distinguishes it from analogs with hydroxyl or methyl groups, enabling applications in palladium-catalyzed reactions.
  • Steric Effects : The tert-butyl group on the amide nitrogen imposes greater steric hindrance compared to analogs where it is on heterocycles (e.g., pyrazole or β-lactam).
  • Biological Potential: While sulfamoyl and β-lactam analogs target enzymes like carbonic anhydrase or antibiotics, the iodine in the target compound may facilitate radiopharmaceutical development.

Q & A

Q. Q. What role does This compound play in material science or agrochemical research?

  • Applications :
  • Material Science : As a photoactive monomer for self-assembled monolayers (SAMs) due to iodine’s heavy atom effect.
  • Agrochemicals : Intermediate for iodinated fungicides, leveraging tert-butyl’s metabolic stability .

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